molecular formula C9H9F3N2O2 B2841408 6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one CAS No. 2228135-30-4

6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2841408
CAS No.: 2228135-30-4
M. Wt: 234.178
InChI Key: GMCOZVYQRAOIGH-UHFFFAOYSA-N
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Description

6-(Oxolan-2-yl)-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.178. The purity is usually 95%.
The exact mass of the compound 6-(Tetrahydrofuran-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Heterocyclic compounds, such as pyridazine analogs, exhibit significant pharmaceutical importance due to their complex structures and potential biological activities. A study on the synthesis, structure analysis, and theoretical calculations of these compounds emphasizes their relevance in medicinal chemistry. Specifically, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized, and its structure was elucidated using spectroscopic techniques and X-ray diffraction, highlighting the utility of such compounds in drug discovery (Hamdi Hamid Sallam et al., 2021).

Catalytic Processes and Chemical Transformations

Research on heterocyclic derivative syntheses by palladium-catalyzed oxidative cyclization-alkoxycarbonylation demonstrates the flexibility of such compounds in chemical transformations. This process enables the synthesis of tetrahydrofuran, dioxolane, and oxazoline derivatives, showcasing the adaptability of heterocyclic compounds in synthesizing diverse chemical structures, which can have pharmaceutical applications (A. Bacchi et al., 2005).

Molecular Solids and Supramolecular Chemistry

The formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions highlights the importance of heterocyclic compounds in materials science. The study of tetrafluoroterephthalic acid with aza compounds shows how these interactions contribute to the assembly of molecules into larger architectures, offering insights into the design of new materials (Lei Wang et al., 2014).

Nucleophilic Substitution Reactions

The utilization of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for the synthesis of various substituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes illustrates the compound's versatility. Such methodologies may have significant implications in the drug discovery process, offering pathways to a variety of polyfunctional systems (G. Pattison et al., 2009).

Properties

IUPAC Name

3-(oxolan-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h4,7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCOZVYQRAOIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NNC(=O)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.